molecular formula C15H25N5 B11750174 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11750174
M. Wt: 275.39 g/mol
InChI Key: HWBVBQQYPHWATG-UHFFFAOYSA-N
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Description

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Coupling: The final step involves coupling the two pyrazole rings through a methylene bridge using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding pyrazole carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is not well-documented. similar pyrazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to the observed biological effects.

Comparison with Similar Compounds

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other pyrazole derivatives such as:

    1-phenyl-3-methyl-1H-pyrazole: Known for its anti-inflammatory properties.

    1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazole: Studied for its antimicrobial activity.

    1-(4-chlorophenyl)-3-methyl-1H-pyrazole: Investigated for its potential use in cancer therapy.

The uniqueness of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C15H25N5/c1-5-19-11-14(13(4)17-19)8-16-9-15-6-7-20(18-15)10-12(2)3/h6-7,11-12,16H,5,8-10H2,1-4H3

InChI Key

HWBVBQQYPHWATG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=NN(C=C2)CC(C)C

Origin of Product

United States

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